4-Thioanisolemagnesium bromide
Overview
Description
4-Thioanisolemagnesium bromide: is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis for the formation of carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and has the molecular formula C7H7BrMgS .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, indicating its role as a reagent in chemical reactions .
Mode of Action
4-Thioanisolemagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of electrophilic compounds.
Biochemical Pathways
This compound is used in the synthesis of various compounds. For instance, it can be used to prepare 3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one, a key intermediate for the synthesis of mifepristone analogs . It can also be used to prepare (1S)-1,4-Anhydro-2,3,5,6-tetra-O-benzyl-1-C-[4-chloro-3-(4-methylthiobenzyl)-phenyl]-D-glucitol, a key intermediate for the synthesis of aryl D-glucofuranosides as potent hSGLT2 and hSGLT1 inhibitors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, Grignard reagents are sensitive to moisture and air, and they require anhydrous and oxygen-free conditions for optimal stability . They are typically stored at low temperatures (2-8°C) to maintain their reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Thioanisolemagnesium bromide is synthesized through the reaction of 4-bromothioanisole with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
4-Bromothioanisole+Magnesium→4-Thioanisolemagnesium bromide
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions: 4-Thioanisolemagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms in various substrates. Some common reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Coupling Reactions: Participates in coupling reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Conditions: Typically carried out in anhydrous THF under an inert atmosphere.
Major Products:
Alcohols: Secondary and tertiary alcohols from addition to carbonyl compounds.
Coupled Products: Various coupled products from reactions with halides.
Scientific Research Applications
Chemistry: 4-Thioanisolemagnesium bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for drug development. It plays a crucial role in the preparation of compounds with potential therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
- 2-Thienylmagnesium bromide
- 3-Methyl-2-thienylmagnesium bromide
- 4-Ethylphenylmagnesium bromide
Comparison: 4-Thioanisolemagnesium bromide is unique due to the presence of the thioether group, which can influence its reactivity and selectivity in certain reactions. Compared to other Grignard reagents, it offers distinct advantages in the synthesis of sulfur-containing compounds and can be used to introduce thioether functionalities into organic molecules .
Properties
IUPAC Name |
magnesium;methylsulfanylbenzene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHHDNYCTKOKAZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-04-7 | |
Record name | 4-Thioanisolemagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.